N-(4-Nitrocinnamylidene)-o-toluidine
Description
N-(4-Nitrocinnamylidene)-o-toluidine is a Schiff base derived from the condensation of o-toluidine (2-methylaniline) and 4-nitrocinnamaldehyde. Its molecular structure features a cinnamylidene group (a propenylbenzene backbone) substituted with a nitro (-NO₂) group at the para position, conjugated to the o-toluidine moiety via an imine (-C=N-) linkage. This compound is characterized by its extended π-conjugation system, which enhances electronic properties such as charge transport and optical absorption. Potential applications include organic semiconductors, dyes, and intermediates in pharmaceutical synthesis, leveraging its electron-withdrawing nitro group and planar structure for tailored reactivity and functionality .
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29g/mol |
IUPAC Name |
(E)-N-(2-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C16H14N2O2/c1-13-5-2-3-7-16(13)17-12-4-6-14-8-10-15(11-9-14)18(19)20/h2-12H,1H3/b6-4+,17-12? |
InChI Key |
VNVKHBXBYCACOA-VYHDKECDSA-N |
SMILES |
CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC=CC=C1N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1N=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Electronic Properties : The nitro group in this compound enhances electron affinity compared to methyl or chloro substituents, making it suitable for charge-transfer applications. Chlorinated analogs may exhibit stronger intermolecular interactions due to halogen bonding .
Optical Behavior : Extended conjugation in the cinnamylidene derivative results in redshifted UV-Vis absorption compared to benzylidene analogs, relevant for dye and sensor design .
Toxicity: Nitro-substituted compounds pose higher genotoxic risks due to metabolic activation to reactive intermediates (e.g., hydroxylamines), as seen in o-toluidine derivatives .
Conductivity and Material Science
Studies on doped poly(o-toluidine) (POT) show that binary dopants (e.g., ZrOCl₂/AgI) enhance conductivity by 2–3 orders of magnitude via polaronic transitions . Analogously, the nitro group in this compound could facilitate charge delocalization in hybrid materials.
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